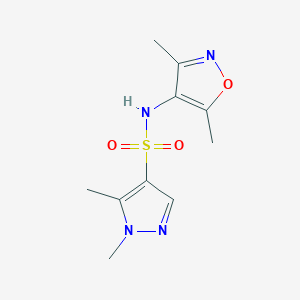
N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. DIDS has been found to exhibit a variety of biochemical and physiological effects, making it an important tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide is complex and varies depending on the specific target it is interacting with. N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has been found to act as a competitive inhibitor of chloride channels, binding to a specific site on the channel and preventing chloride ions from passing through. It has also been shown to inhibit the activity of anion exchangers by binding to a site on the transporter and preventing the exchange of chloride ions for bicarbonate ions.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has a variety of biochemical and physiological effects, including the modulation of ion channels and transporters, as well as the inhibition of carbonic anhydrase. These effects can have a wide range of implications for physiological processes, including acid-base balance, neuronal excitability, and cell volume regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its ability to selectively target specific ion channels and transporters, allowing researchers to study the effects of specific modulators on these targets. However, one limitation of N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide is its potential for off-target effects, which can complicate data interpretation and limit its usefulness in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide, including the development of more selective analogs with improved pharmacological properties, the exploration of its therapeutic potential in various disease states, and the use of N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide as a tool to study the roles of specific ion channels and transporters in physiological processes. Additionally, further research is needed to fully understand the complex mechanisms of action of N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide and its effects on various biological systems.
Applications De Recherche Scientifique
N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has been extensively used in scientific research, particularly in the fields of pharmacology, physiology, and biochemistry. It has been found to modulate a variety of ion channels and transporters, including chloride channels, sodium channels, and anion exchangers. N-(3,5-dimethyl-4-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in acid-base balance in the body.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-6-10(8(3)17-12-6)13-18(15,16)9-5-11-14(4)7(9)2/h5,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPSAWOQSZMGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methyl-1H-pyrazol-1-yl)acetyl]-N-propylhydrazinecarbothioamide](/img/structure/B4366359.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B4366366.png)
![N-methyl-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4366372.png)
![N-methyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B4366378.png)
![2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4366380.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4366383.png)
![2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4366389.png)
![4-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4366418.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4366430.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366432.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366441.png)

![2-[(4-amino-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4366457.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4366469.png)